1-(Azepan-3-yl)methanamine
Description
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
azepan-3-ylmethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-7-3-1-2-4-9-6-7/h7,9H,1-6,8H2 |
InChI Key |
WZBNHSASADXESL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)CN |
Origin of Product |
United States |
The Azepane Core: a Privileged Scaffold in Chemical Synthesis
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govdntb.gov.ua This designation is attributed to its frequent appearance in a variety of biologically active compounds, including those with therapeutic applications. nih.gov The structural flexibility of the azepane ring allows it to adopt various conformations, which can be crucial for its interaction with biological targets. lifechemicals.com This conformational diversity is a key factor in the design of new drugs, as specific ring substitutions can guide the molecule into a desired three-dimensional shape to enhance its bioactivity. lifechemicals.com
The significance of the azepane motif is underscored by its presence in numerous FDA-approved drugs. nih.gov These compounds span a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-Alzheimer's disease agents. nih.gov The development of new and efficient synthetic methods to access functionalized azepanes is an active area of research, aiming to expand the chemical space available for drug discovery. manchester.ac.uknih.gov
Structural Context and Significance of 1 Azepan 3 Yl Methanamine
1-(Azepan-3-yl)methanamine is a specific derivative of the azepane scaffold, characterized by a methanamine (or aminomethyl) group attached to the 3-position of the azepane ring. This particular arrangement of functional groups—a primary amine and a secondary amine within the azepane ring—makes it a versatile building block in organic synthesis. The presence of two reactive nitrogen atoms at different positions allows for selective chemical modifications, enabling the construction of more complex molecular architectures.
Below are the key chemical identifiers for this compound:
| Property | Value | Source(s) |
| CAS Number | 1779851-17-0 | bldpharm.comarctomsci.commolcore.comcymitquimica.com |
| Molecular Formula | C7H16N2 | bldpharm.commolcore.comcymitquimica.com |
| Molecular Weight | 128.22 g/mol | bldpharm.commolcore.com |
The strategic placement of the aminomethyl group at the C3 position of the azepane ring provides a key vector for chemical elaboration. This primary amine can readily participate in a variety of chemical reactions, such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The secondary amine within the azepane ring can also be functionalized, for instance, through N-alkylation or N-arylation, further expanding the diversity of potential derivatives.
While specific research detailing the synthesis of this compound is not extensively published in peer-reviewed literature, general methods for the synthesis of substituted azepanes are well-documented. Recent advancements include photochemical dearomative ring expansion of nitroarenes to produce C3- and C4-substituted azepanes. manchester.ac.uknih.govresearchgate.net These innovative strategies highlight the ongoing efforts to create a diverse library of azepane-based building blocks for chemical and pharmaceutical research.
Research Trajectories for Azepane Based Amines
Established Chemical Synthesis Routes to the Azepane Ring System
The construction of the seven-membered azepane ring presents unique challenges due to less favorable cyclization kinetics for medium-sized rings. nih.gov However, a variety of synthetic methods have been developed to overcome these hurdles.
Ring-Expansion Methodologies in Azepane Synthesis
Ring-expansion reactions provide an effective pathway to azepane derivatives from more readily available smaller ring systems. nih.gov These methods often involve the rearrangement of a six-membered ring precursor to form the desired seven-membered heterocycle.
A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis can then yield the saturated azepane ring in a two-step sequence. nih.gov This method has been successfully applied to synthesize various azepane analogues of known piperidine-containing drugs. nih.gov
Another approach utilizes the ring expansion of piperidine (B6355638) derivatives. rsc.org Diastereomerically pure azepane derivatives have been prepared with high stereoselectivity and regioselectivity through this strategy. rsc.org For instance, the reaction of N-Boc-protected cyclic enamines can lead to dihalogenated bicyclic aminocyclopropanes. rsc.org Following deprotection, these intermediates can undergo a reductive amination that triggers a ring-expansion process to yield functionalized azepine derivatives. rsc.org
| Starting Material | Reagents/Conditions | Product | Key Features |
| Nitroarenes | Blue light, then hydrogenolysis | Azepanes | Two-step process, good for complex analogues nih.gov |
| Piperidine derivatives | Not specified | Azepane derivatives | High stereoselectivity and regioselectivity rsc.org |
| N-Boc-protected cyclic enamines | Dihalocyclopropanation, deprotection, reductive amination | Functionalized azepines | Introduces functionality during ring expansion rsc.org |
Cyclization Reactions for Azepane Ring Formation
Intramolecular cyclization is a direct method for constructing the azepane ring. Various catalytic systems have been developed to facilitate this transformation.
Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has proven effective for synthesizing a variety of azepine derivatives. beilstein-journals.org This 7-exo-dig cyclization works for both flexible linear chains and benzene-fused substrates, affording tetrahydroazepines and dihydrobenzazepines in good yields. beilstein-journals.org Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines also provides access to a new family of functionally substituted seven-membered azacycles. nih.gov
A different approach involves an intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a novel method for azepine ring closure. chem-soc.si This method has been used to prepare pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems. chem-soc.si
| Catalyst/Method | Substrate | Product Type | Reference |
| Gold-catalyzed hydroamination | Alkynic sulfonamides | Tetrahydroazepines, Dihydrobenzazepines | beilstein-journals.org |
| Copper(I)-catalyzed tandem reaction | Functionalized allenynes and amines | Substituted azepines | nih.gov |
| Intramolecular 1,7-carbonyl-enamine cyclization | Tertiary enamines | Functionalized heterocyclic fused azepines | chem-soc.si |
Mannich Reaction Applications in Azepane Derivative Synthesis
The Mannich reaction, a three-component condensation, is a powerful tool for C-C bond formation and has been applied to the synthesis of azepine-containing structures. researchgate.net
A notable application is the synthesis of the azepinobisindole alkaloid iheyamine A. acs.org This synthesis features a novel indium-catalyzed dehydrative Mannich-type reaction of a hemiaminal to construct the azepinobisindole core. acs.org The reaction of tryptamine (B22526) derivatives under these conditions produces azepinoindoles in moderate to good yields. acs.org
Furthermore, the aza-Cope rearrangement-Mannich cyclization has been employed to create fused bicyclic azepine derivatives. rsc.org This nih.govnih.gov-sigmatropic rearrangement proceeds with high yield and diastereoselectivity, providing access to decahydropyrrolo[2,3-c]azepines and decahydropyrrolo[2,3-d]azepines. rsc.org
Synthetic Approaches to Introduce and Modify the Methanamine Moiety
Once the azepane ring is formed, the next critical step is the introduction and potential modification of the methanamine side chain at the 3-position.
Amination Strategies
Direct amination or the introduction of a nitrogen-containing functional group that can be converted to an amine are common strategies. For instance, an osmium-catalyzed tethered aminohydroxylation reaction has been used to stereoselectively install a C-N bond in the synthesis of heavily hydroxylated azepane iminosugars. nih.gov This method provides complete regio- and stereocontrol. nih.gov
Reductive Amination Techniques
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This reaction involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. masterorganicchemistry.com
In the context of azepane synthesis, intramolecular reductive amination of a suitable precursor is a key step. For example, after forming a new C-N bond via aminohydroxylation, subsequent intramolecular reductive amination can afford the desired azepane. nih.govacs.org This technique is also crucial in the synthesis of various azepane derivatives where a carbonyl group is present on a precursor, which is then converted to the amine. researchgate.net The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly employed due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com Biocatalytic approaches using imine reductases are also emerging as a powerful tool for the asymmetric reductive amination of ketones to produce chiral amines. researchgate.net
| Technique | Precursor | Key Features | Reference |
| Osmium-catalyzed tethered aminohydroxylation | Allylic alcohols | High regio- and stereocontrol for C-N bond formation | nih.gov |
| Intramolecular Reductive Amination | Carbonyl-containing azepane precursor | Direct cyclization and amine formation | nih.govacs.org |
| Reductive Amination | Ketone/Aldehyde | Versatile for introducing various amine substituents | masterorganicchemistry.com |
| Biocatalytic Reductive Amination | Ketones | Enantioselective synthesis of chiral amines | researchgate.net |
Stereoselective Synthesis of Chiral Azepane Compounds
The generation of enantiomerically pure azepane derivatives is critical for their application in various fields of chemical research. Stereoselective synthesis, which selectively produces one stereoisomer of a product, is paramount. Methodologies to achieve this are broadly categorized into asymmetric synthesis and chiral pool approaches.
Asymmetric Synthesis Methodologies
Asymmetric synthesis creates new stereocenters in a molecule under the influence of a chiral feature, such as a catalyst, reagent, or auxiliary. bccollegeasansol.ac.in For azepane synthesis, this often involves the enantioselective transformation of prochiral substrates.
Several catalytic asymmetric methods have been developed for the synthesis of chiral azepanes and related heterocyclic systems. Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been shown to be a highly efficient method for producing chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee). acs.org Similarly, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines yields dibenzo[b,d]azepines containing both central and axial stereogenic elements with high diastereo- and enantioselectivity. us.es
Chemoenzymatic strategies offer a powerful alternative for creating chiral azepanes. bohrium.com For instance, the enantioselective reduction of cyclic imines catalyzed by imine reductases (IREDs) can produce chiral 2-aryl azepanes with excellent enantiomeric ratios. bohrium.com Another advanced technique is the osmium-catalyzed tethered aminohydroxylation, which has been applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars, forming the crucial C–N bond with complete regio- and stereocontrol. nih.gov
Gold(I)-catalysis has also been employed in the asymmetric synthesis of complex azepine-fused systems through a tandem cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes. pku.edu.cn This method overcomes the challenge of chirality loss typically associated with Wagner-Meerwein rearrangements. pku.edu.cn
Table 1: Overview of Asymmetric Synthesis Methodologies for Azepane Analogues
| Catalytic System | Substrate Type | Product Type | Key Features |
|---|---|---|---|
| Iridium/N,P-Ligand | Cyclic Ene-carbamates | Chiral Tetrahydro-3-benzazepines | High yields (92-99%) and excellent enantioselectivity (91-99% ee). acs.org |
| Copper/Ph-BPE | 2'-Vinyl-biaryl-2-imines | Dibenzo[b,d]azepines | Creates central and axial chirality; excellent diastereo- and enantioselectivity. us.es |
| Imine Reductase (IRED) | 7-Membered Cyclic Imines | Chiral 2-Aryl Azepanes | Biocatalytic reduction with high conversion and enantioselectivity. bohrium.com |
| Osmium/Aroyloxycarbamate | Sugar-derived Allylic Alcohols | Polyhydroxyazepane Iminosugars | Tethered aminohydroxylation with complete regio- and stereocontrol. nih.gov |
| Gold(I)/Chiral Ligand | Yne-methylenecyclopropanes | Azepine-fused Cyclobutanes | Tandem reaction sequence overcoming chirality loss in rearrangement. pku.edu.cn |
Chiral Pool Approaches
The chiral pool synthesis, or chiron approach, utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.inuvic.ca Common sources include amino acids, sugars, and terpenes. bccollegeasansol.ac.inbaranlab.org This strategy is particularly effective for synthesizing specific enantiomers of target molecules by transferring the existing chirality of the starting material to the final product.
A direct and efficient synthesis of (R)-3-(Boc-amino)azepane has been reported starting from the natural amino acid D-lysine. researchgate.net This method involves the cyclization of a D-lysine-derived methyl ester to form the corresponding N-Boc protected 3-aminolactam. researchgate.net This intermediate is then converted into an imido ester and subsequently hydrogenated over a platinum catalyst to yield the desired enantiopure 3-aminoazepane derivative. researchgate.net This approach demonstrates the power of using natural amino acids to access optically active 3-amino cyclic amines. researchgate.net
Similarly, other natural products like (−)-perillaldehyde have been used as chiral starting points. Through reductive amination and subsequent transformations, a library of diastereoisomeric aminodiols can be prepared, showcasing the versatility of terpenes in the chiral pool. mdpi.com
Table 2: Examples of Chiral Pool Synthesis for Azepane Precursors
| Chiral Starting Material | Key Intermediate | Target Compound/Analogue | Reference |
|---|---|---|---|
| D-Lysine | N-Boc protected 3-aminolactam | (R)-3-(Boc-amino)azepane | researchgate.net |
| D-Ornithine | N-Boc protected 3-aminolactam | (R)-3-(Boc-amino)piperidine | researchgate.net |
| (-)-(S)-Perillaldehyde | Allylamine derivative | Monoterpene-based aminodiols | mdpi.com |
Advanced Synthetic Considerations for Research Scale Production
For the practical synthesis of this compound and its analogues on a research scale, efficiency and atom economy are key considerations. Advanced synthetic strategies such as one-pot sequences and novel catalytic functionalization methods are instrumental in streamlining synthetic routes.
One-Pot Synthetic Sequences
One-pot reactions, where multiple consecutive reactions are carried out in a single reaction vessel, offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.
Several one-pot procedures have been developed for the synthesis of azepine-containing structures. For example, a facile Hantzsch-type multicomponent reaction using glycine (B1666218) has been shown to produce azepine spiro[4.6]-γ-lactams. rsc.org Another notable example is an efficient "one-pot" asymmetric Schmidt reaction between a 4-disubstituted-cyclohexanone and a hydroxyalkylazide to prepare chiral 1H-azepine-2-oxo-5-amino-5-carboxylic acid. acs.org Furthermore, one-pot sequential catalysis, such as a Ti-/Cu-catalyzed tandem amidation/Ullmann-type cyclization, has been reported for the synthesis of azepine derivatives. researchgate.net These methods highlight the potential for constructing complex azepane cores in a highly efficient manner.
Table 3: Examples of One-Pot Syntheses for Azepine Derivatives
| Reaction Type | Reactants | Product | Key Advantage |
|---|---|---|---|
| Hantzsch-type MCR | Glycine, other components | Azepine spiro[4.6]-γ-lactams | Facile route to spiro-γ-lactams. rsc.org |
| Asymmetric Schmidt Reaction | 4-Disubstituted-cyclohexanone, Hydroxyalkylazide | 1H-Azepine-2-oxo-5-amino-5-carboxylic acid | Efficient and asymmetric. acs.org |
| Tandem Amidation/Cyclization | - | Azepine derivatives | Sequential Ti-/Cu-catalysis. researchgate.net |
| (3+3) Annulation/Cascade | Nitrile imines, Mercaptoacetaldehyde | 1-Aryl-3-trifluoromethylpyrazoles | Uses a safe acetylene (B1199291) surrogate. nih.gov |
Catalytic Methods in Azepane Functionalization
Direct functionalization of the azepane ring is a powerful strategy for introducing molecular diversity. Modern catalytic methods, especially those involving C-H activation and cross-coupling, have become indispensable tools.
Copper-catalyzed methods have proven particularly effective. For instance, a copper-catalyzed N-directed distal C(sp³)–H functionalization of linear aliphatic N-fluorosulfonamides with 1,3-dienes or 1,3-enynes provides access to a variety of vinyl- or alkynyl-substituted azepane derivatives. researchgate.net This reaction proceeds under mild conditions with broad substrate scope. researchgate.net Another Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines allows for the selective preparation of trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com
Palladium-mediated cross-coupling reactions are also valuable for functionalizing the azepane core. acs.org The α-alkenylation, alkynylation, and arylation of caprolactam-derived α-halo eneformamides can be achieved using Heck, Sonogashira, and Suzuki coupling conditions, respectively. acs.org The resulting 2-substituted eneformamides can then be hydrogenated to furnish various functionalized azepanes. acs.org Additionally, iron-catalyzed direct dehydrogenative C(3)-functionalization of tertiary arylamines via C(sp³)-H bond activation has been developed, offering another route to modify the azepane scaffold. acs.org
Table 4: Catalytic Functionalization of the Azepane Ring
| Catalytic Method | Catalyst | Transformation | Position Functionalized |
|---|---|---|---|
| N-Directed C-H Functionalization | Copper | Annulation with dienes/enynes | C5/C6 (distal) |
| Tandem Amination/Cyclization | Copper(I) | Reaction with allenynes | C2 |
| Cross-Coupling (Heck, Sonogashira, Suzuki) | Palladium | Reaction of α-halo eneformamides | C2 |
| Dehydrogenative C-H Functionalization | Iron | Addition to nitro-olefins | C3 |
Reactions of the Azepane Nitrogen
The nitrogen atom integral to the seven-membered azepane ring is a secondary amine. Its nucleophilicity allows it to readily participate in alkylation and acylation reactions. libretexts.org The reactivity is comparable to other cyclic secondary amines, such as piperidine, though the larger, more flexible azepane ring can introduce unique conformational influences on reaction kinetics.
The azepane nitrogen can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org This reaction introduces an alkyl group onto the ring nitrogen, converting the secondary amine into a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org The reaction is typically carried out under mild conditions, though the product of the initial alkylation is itself a nucleophile, which can lead to mixtures of products if reaction conditions are not controlled. wikipedia.org
Table 1: Representative Alkylation Reactions of the Azepane Nitrogen
| Reactant | Alkylating Agent | Product |
|---|---|---|
| This compound | Iodomethane | 1-Methyl-N-(azepan-3-ylmethyl)amine |
Note: This table represents predicted products based on general amine reactivity.
Acylation of the azepane nitrogen occurs readily with acylating agents such as acid chlorides or acid anhydrides to yield N-substituted amides. libretexts.org This nucleophilic acyl substitution reaction is generally efficient and less prone to over-acylation compared to alkylation. The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents further reaction at that site. libretexts.org This reaction is often used to install a protecting group or to build more complex molecular architectures. evitachem.com
Table 2: Representative Acylation Reactions of the Azepane Nitrogen
| Reactant | Acylating Agent | Product |
|---|---|---|
| This compound | Acetyl Chloride | 1-Acetyl-3-(aminomethyl)azepane |
Note: This table represents predicted products based on general amine reactivity.
Direct substitution on the carbon atoms of a pre-formed, saturated azepane ring is chemically challenging. Functionalization and substitution of the azepane ring are more commonly achieved during the synthesis of the ring itself. manchester.ac.ukresearchgate.net Various synthetic strategies allow for the preparation of azepane derivatives with a wide range of substituents at different positions. researchgate.net These methods often involve ring-expansion of smaller cyclic precursors or cyclization of linear amino-alkanes. researchgate.netuni-regensburg.de The "substitution dynamics" are therefore an integral part of the synthetic design rather than a post-synthesis modification of the saturated heterocycle. Research has demonstrated the synthesis of azepanes with aryl, alkyl, and functional group substitutions, highlighting the versatility of synthetic approaches to this heterocyclic system. manchester.ac.uknih.gov
Reactivity of the Primary Amine Functionality
The primary amine (-NH2) of the aminomethyl group is also a potent nucleophile and a site for extensive chemical modification. Its reactivity is generally higher than the secondary azepane nitrogen due to reduced steric hindrance. masterorganicchemistry.com
As a strong nucleophile, the primary amine readily attacks electron-deficient centers. savemyexams.com Its lone pair of electrons initiates reactions with a wide range of electrophiles. Like the ring nitrogen, it can undergo alkylation and acylation. Due to its greater accessibility and basicity, the primary amine will often react preferentially over the secondary amine, especially with bulky electrophiles. Selective functionalization of one amine group in the presence of the other typically requires the use of protecting group strategies. For example, the azepane nitrogen could first be protected with a group like tert-butyloxycarbonyl (Boc) to allow for selective reaction at the primary amine.
Two of the most important transformations of the primary amine are the formation of imines and amides.
Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.orglibretexts.org This reaction is fundamental in both synthetic chemistry and biochemistry.
Table 3: Representative Imine Formation Reactions
| Reactant | Carbonyl Compound | Product Class |
|---|---|---|
| This compound | Benzaldehyde | N-(Azepan-3-ylmethyl)benzaldimine |
Note: This table represents predicted products based on general amine reactivity.
Amide Formation: The primary amine reacts with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides, esters) to form amides. numberanalytics.comcognitoedu.org The reaction with highly reactive acyl chlorides is rapid and often exothermic. Alternatively, direct reaction with a carboxylic acid requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid for nucleophilic attack. numberanalytics.comfishersci.it This is one of the most common methods for forming amide bonds in organic synthesis.
Table 4: Representative Amide Formation Reactions
| Reactant | Acylating Agent | Product |
|---|---|---|
| This compound | Acetic Anhydride | N-(Azepan-3-ylmethyl)acetamide |
Note: This table represents predicted products based on general amine reactivity.
Oxidation and Reduction Potentials
The initial step in the electrochemical oxidation of aliphatic amines is the formation of a radical cation. mdpi.com The stability of this intermediate, and thus the oxidation potential, is dependent on the substitution pattern around the nitrogen atom.
Table 1: Estimated Electrochemical Potentials for the Functional Moieties of this compound
| Functional Group | Type | Estimated Oxidation Potential (V vs. SCE) | Reference |
| Azepan-3-yl moiety | Secondary Amine | ~0.8 - 1.2 | acs.orgresearchgate.net |
| Methanamine moiety | Primary Amine | > 1.2 | mdpi.comnih.gov |
Note: These are estimated values based on general data for aliphatic amines and may vary depending on experimental conditions.
Reduction of simple aliphatic amines is not a common transformation as they are already in a low oxidation state. Reduction reactions typically target other functional groups that may be present in a molecule.
The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. The presence of both a primary and a secondary amine allows for a variety of oxidation products.
With strong oxidizing agents like potassium permanganate (B83412) (KMnO4), the oxidation can be vigorous and may lead to the cleavage of the azepane ring or extensive degradation of the molecule. libretexts.orgmasterorganicchemistry.comsci-hub.se Under controlled conditions, milder oxidizing agents such as hydrogen peroxide (H2O2) or peroxy acids can be employed to achieve more selective transformations. rjsvd.commdpi.commdpi.com Catalytic oxidation methods, often employing metal complexes, can also offer enhanced selectivity. nih.govmdpi.comnih.govmdpi.com
The primary amine of the methanamine group can be oxidized to a variety of functional groups. Initial oxidation may yield a hydroxylamine, which can be further oxidized to a nitroso compound and subsequently to a nitro compound. evitachem.com Aldehydes can also be formed through oxidative deamination. cdnsciencepub.com
The secondary amine within the azepane ring is also susceptible to oxidation. A common pathway involves the formation of an imine or an enamine. acs.org Further oxidation could lead to the formation of a lactam, which is a cyclic amide.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) | Reaction Pathway | Reference(s) |
| Potassium Permanganate (KMnO4) | Carboxylic acids, Ring-cleavage products | Vigorous oxidation | libretexts.orgsci-hub.se |
| Hydrogen Peroxide (H2O2) | Hydroxylamines, Nitroso compounds, Nitro compounds, Imines | Selective oxidation | rjsvd.commdpi.comevitachem.com |
| Catalytic Oxidation (e.g., with metal catalysts) | Imines, Enamines, Lactams | Controlled oxidation | nih.govnih.gov |
The amine functional groups in this compound are in a reduced state and are generally not susceptible to further reduction under standard chemical conditions. Reduction reactions involving this molecule would typically target other functional groups if they were present.
However, the synthesis of this compound itself often involves a reduction step. For instance, the corresponding nitrile or amide precursors can be reduced to form the primary amine of the methanamine moiety. Common reducing agents for these transformations include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. savemyexams.comsavemyexams.commasterorganicchemistry.comlibretexts.org
Reductive amination is another key synthetic route where a ketone or aldehyde precursor of the azepane ring is reacted with an amine source in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com
While the amine groups of this compound are not readily reduced, they can participate in reactions that are synthetically useful and can be considered transformations to different functionalities. For example, the primary amine can be converted to other groups via multi-step sequences that may involve reduction of an intermediate.
The synthetic utility of reduction reactions in the context of this compound primarily lies in its own synthesis from more oxidized precursors.
Table 3: Synthetic Precursors and their Reduction to Form this compound
| Precursor Functional Group | Reducing Agent | Resulting Moiety in Product | Reference(s) |
| Nitrile (-CN) | LiAlH4, Catalytic Hydrogenation | Primary Amine (-CH2NH2) | savemyexams.comsavemyexams.commasterorganicchemistry.com |
| Amide (-CONH2) | LiAlH4 | Primary Amine (-CH2NH2) | libretexts.orgmdpi.com |
| Ketone/Aldehyde (within azepane precursor) | NaBH4, NaBH3CN (in reductive amination) | Secondary Amine (-NH-) | masterorganicchemistry.com |
Derivatization Strategies for Expanding the Chemical Space of Azepane Based Compounds
Systematic Structural Modifications of the Azepane Scaffold
The azepane ring itself serves as a foundational element that can be extensively modified to influence the physicochemical properties and biological profile of the resulting compounds. Strategic alterations to the ring can fine-tune potency, selectivity, and pharmacokinetic parameters.
Substitution Patterns on the Azepane Ring
Introducing substituents directly onto the carbon atoms of the azepane ring is a primary strategy for exploring the chemical space. The development of new synthetic methods has enabled the creation of complex, polysubstituted azepanes from simpler precursors. nih.gov One notable strategy involves the dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepane system, allowing for the synthesis of complex analogues of existing piperidine-based drugs.
The ability to introduce specific substituents can also bias the flexible azepane ring toward a particular conformation, which can be critical for optimizing interactions with biological targets. researchgate.net Synthetic approaches such as silyl-aza-Prins cyclization and ring-expansion reactions provide access to a variety of functionalized azepane derivatives. nih.govrsc.org
Table 1: Representative Synthetic Strategies for Azepane Ring Substitution
| Synthetic Method | Description | Potential Substituents | Reference(s) |
| Dearomative Ring Expansion | Photochemical expansion of nitroarenes to form substituted azepines, followed by reduction. | Alkyl, Aryl, Halogen | nih.gov |
| Silyl-aza-Prins Cyclization | Cyclization of allylsilyl amines to generate substituted azepane derivatives. | Varied, depending on the starting amine. | nih.gov |
| Piperidine (B6355638) Ring Expansion | Stereoselective and regioselective expansion of a piperidine ring to yield diastereomerically pure azepanes. | Hydroxyl, Alkyl | rsc.org |
| Late-Stage Oxidation | Oxidation of tetrahydroazepines to create densely functionalized oxo-azepines. | Carbonyl, Hydroxyl |
Introduction of Heteroatoms into the Ring System
Bioisosteric replacement, where a functional group is substituted with another group of similar size and electronic properties, is a common strategy in medicinal chemistry to improve compound characteristics. Replacing one of the carbon atoms in the azepane ring with a different heteroatom, such as oxygen or sulfur, yields oxazepane and thiazepane analogs, respectively. These modifications alter the ring's polarity, hydrogen bonding capacity, and metabolic stability.
The synthesis of these hetero-azepane systems often involves cyclization reactions. For instance, 1,4-thiazepanones can be synthesized in a one-pot reaction using α,β-unsaturated esters and 1,2-amino thiols, which can then be reduced to the corresponding 1,4-thiazepanes. Similarly, various synthetic routes have been developed for pyrido-annelated diazepines, oxazepines, and thiazepines, highlighting the modularity of these seven-membered heterocyclic systems. The synthesis of oxindole (B195798) fused 1,3-oxazepanes has also been achieved through ring expansion of pyrrolidine (B122466) precursors.
Diversification through Functionalization of the Methanamine Linker
The exocyclic aminomethyl group of 1-(Azepan-3-yl)methanamine provides a reactive handle for a wide array of chemical transformations, allowing for the attachment of diverse functional groups and molecular scaffolds.
Chain Elongation and Branching
The primary amine of the methanamine linker is readily functionalized through standard amine chemistry. N-alkylation reactions with various alkyl halides can introduce linear or branched alkyl chains, although these reactions can sometimes lead to multiple alkylations. libretexts.orgacsgcipr.org A more controlled method for introducing new alkyl groups is reductive amination. acs.orgnih.gov This two-step process involves the formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). acs.orgnih.govnih.gov This approach allows for the mono-alkylation of the amine, providing access to a diverse set of secondary amines.
Furthermore, homologation—the extension of the carbon chain—can be achieved through multi-step synthetic sequences. For example, the amine could be converted to a nitrile, followed by reduction and further functionalization to add an additional methylene (B1212753) unit, transforming the aminomethyl group into a β-aminoethyl group.
Table 2: Common Reactions for Functionalizing the Methanamine Linker
| Reaction Type | Reagents | Product Type | Key Features | Reference(s) |
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Secondary/Tertiary Amines | Can lead to polyalkylation; may require excess amine. | libretexts.orgacsgcipr.org |
| Reductive Amination | Aldehydes/Ketones, NaBH₃CN or STAB | Secondary/Tertiary Amines | Controlled mono-alkylation; versatile. | acs.orgnih.gov |
| Acylation/Amide Coupling | Acid Chlorides, Carboxylic Acids (with coupling agents like HATU) | Amides | Forms stable amide bonds; introduces diverse functionalities. | nih.gov |
Incorporation of Additional Heterocyclic Moieties
The primary amine of this compound is an excellent nucleophile for constructing more complex molecules that feature additional heterocyclic rings. One powerful method is the three-component coupling reaction of aldehydes, alkynes, and amines (A³ coupling), which generates propargylamine (B41283) derivatives that can serve as versatile intermediates. genscript.com These intermediates can undergo further cyclization reactions to form a variety of heterocyclic products.
Direct coupling of the amine with heterocyclic carboxylic acids or acid chlorides can append heterocycles via a stable amide linkage. nih.gov Moreover, the primary amine can act as a building block in the construction of new heterocyclic rings. For example, reaction with diketones or their equivalents can lead to the formation of substituted pyrroles or other nitrogen-containing heterocycles. nih.gov An efficient method for the N-heterocyclization of primary amines with diols, catalyzed by an iridium complex, allows for the synthesis of five-, six-, and seven-membered cyclic amines, demonstrating a versatile and atom-economical approach. organic-chemistry.org
Synthesis of Compound Libraries for High-Throughput Research
To efficiently explore the vast chemical space accessible from the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are indispensable tools. researchgate.net The generation of large, diverse libraries of related compounds allows for the rapid identification of molecules with desired biological activities. organic-chemistry.org
Solid-phase synthesis is a particularly effective strategy for creating large libraries of azepane derivatives. For instance, a benzazepine scaffold with an amino group can be immobilized on a resin and subsequently functionalized through various reactions like acylation, sulfonation, and reductive amination. nih.gov This approach facilitates purification and allows for the systematic creation of a large number of analogs.
Two powerful combinatorial library strategies are the "scaffold ranking" and "positional scanning" methods. nih.govresearchgate.net A scaffold ranking library consists of multiple pools of compounds, where each pool shares a common core structure (scaffold). nih.govresearchgate.net By screening these pools, researchers can quickly identify which scaffolds show the most promising activity. nih.gov Following this, a positional scanning library can be synthesized for the most active scaffold. nih.govijpsonline.comresearchgate.net In this type of library, each position of diversity is systematically varied while the others are held as a mixture. nih.govijpsonline.com Screening the positional scanning library allows for the deconvolution of the structure-activity relationship (SAR) and the identification of the optimal substituent for each position on the scaffold. nih.govijpsonline.com These methods enable the assessment of millions of compounds through the screening of a much smaller number of samples, dramatically accelerating the discovery process. nih.gov
Applications in Advanced Chemical Synthesis and Catalysis Research
1-(Azepan-3-yl)methanamine as a Versatile Building Block in Organic Synthesis
In the realm of organic synthesis, "building blocks" are fundamental molecular units that chemists strategically assemble to construct more complex compounds. enamine.net this compound serves as a prime example of such a building block, particularly for creating molecules with three-dimensional complexity, a desirable trait in medicinal chemistry for enhancing target specificity and improving pharmacokinetic properties. whiterose.ac.uk The azepane scaffold provides a conformationally flexible yet defined cyclic structure, while the aminomethyl side chain offers a reactive handle for a variety of chemical transformations.
Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science due to their unique ability to bind to challenging biological targets and their diverse functional applications. nih.gov The synthesis of these complex structures often relies on bifunctional building blocks that can undergo cyclization reactions. This compound, with its two amine functionalities, is an ideal candidate for the construction of tetra-aza macrocycles, which are known for their ability to form stable complexes with metal ions. nih.gov These metal complexes have applications ranging from medical imaging agents to catalysts for various chemical reactions. nih.gov
The general strategy for incorporating this compound into a macrocyclic framework involves reacting it with other bifunctional molecules, such as dicarboxylic acids or dialdehydes, to form larger cyclic structures. The specific reaction conditions and the nature of the other reactants determine the size and properties of the resulting macrocycle.
Table 1: Examples of Macrocycles Derived from Amine Building Blocks
| Macrocycle Class | Key Structural Feature | Potential Applications |
| Pyridinophanes | Incorporation of a pyridine (B92270) ring into the macrocyclic backbone | Metal ion coordination, catalysis |
| Tetra-aza Macrocycles | Contains four nitrogen atoms within the cyclic structure | Medical imaging (PET, MRI), biomimetic systems, therapeutics nih.gov |
| Linked Amino Acid Mimetics (LAAMs) | Combination of standard amino acids with LAAM subunits | Peptide targeting, inhibitors of protein-protein interactions nih.gov |
This table provides illustrative examples of macrocycle classes that can be synthesized using amine-containing building blocks, highlighting the potential of this compound in this area.
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is then removed, having served its purpose of inducing chirality.
Given that this compound can be synthesized in enantiomerically pure forms, it holds potential as a chiral auxiliary. The chiral center on the azepane ring can influence the stereoselectivity of reactions occurring at a prochiral center elsewhere in the molecule. While specific examples utilizing this compound as a chiral auxiliary are not extensively documented in publicly available literature, its structural similarity to other successful chiral auxiliaries, such as those derived from amino acids and other cyclic amines, suggests its potential in this domain. nih.gov For instance, chiral oxazolidinones and pseudoephedrine are well-established auxiliaries used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.org
Exploration in Catalysis Science
The development of novel catalysts is a cornerstone of modern chemistry, enabling more efficient, selective, and sustainable chemical processes. The nitrogen atoms in this compound can act as Lewis bases, allowing them to coordinate to metal centers or participate in hydrogen bonding interactions, making the molecule and its derivatives attractive candidates for use in catalysis.
In metal-catalyzed reactions, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. Chiral ligands are particularly valuable for enantioselective catalysis. The structure of this compound provides a scaffold for the synthesis of novel chiral ligands. The primary and secondary amine groups can be functionalized to create bidentate or even tridentate ligands that can coordinate to a variety of transition metals.
The synthesis of such ligands would typically involve the reaction of this compound with electrophilic reagents to introduce new functional groups. For example, reaction with phosphine-containing electrophiles could yield aminophosphine (B1255530) ligands, which are widely used in asymmetric hydrogenation and cross-coupling reactions. The conformational flexibility of the azepane ring could allow for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.
Organocatalysis is a branch of catalysis that utilizes small organic molecules as catalysts, avoiding the use of often toxic and expensive metals. rsc.org Chiral amines and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines.
This compound itself, or derivatives thereof, could potentially function as an organocatalyst. For example, the primary amine could react with a ketone or aldehyde to form a chiral enamine, which could then undergo a stereoselective reaction with an electrophile. The azepane ring would provide the chiral environment necessary to control the stereochemical outcome of the reaction. This approach has been successfully employed with other chiral primary amines in a wide range of asymmetric transformations, including Michael additions and aldol reactions.
Research Paradigms in Medicinal Chemistry Development Preclinical Focus
Target Identification and Validation for Azepane-based Leads
The initial phase of drug discovery for azepane-based compounds involves identifying their biological targets and validating the therapeutic relevance of modulating these targets. This process utilizes a range of biochemical and cellular assays to understand how these molecules interact with proteins and influence cellular functions.
A primary mechanism of action for many drugs is the modulation of enzyme activity. nih.gov Azepane-based compounds are frequently evaluated for their ability to inhibit or, less commonly, activate specific enzymes involved in disease pathology. These studies are crucial for establishing a compound's potency and mechanism of action.
One notable example is the natural product (-)-Balanol, which contains an azepane ring and acts as a potent ATP-competitive inhibitor of protein kinase C (PKC). lifechemicals.com This discovery has spurred the development of synthetic azepane-containing analogues as potential antitumor agents. lifechemicals.com More recently, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov Targeting PARP-1 is a validated strategy in oncology, and compounds from this class have shown significant anti-proliferation activity in cancer cell lines. nih.gov
Molecular docking and enzyme activity assays are standard methods used in these investigations. nih.govnih.gov For instance, studies on azepane-based PARP-1 inhibitors involve measuring their half-maximal inhibitory concentration (IC₅₀) to quantify potency.
Table 1: Inhibition of PARP-1 by Azepane Derivatives
| Compound | PARP-1 Inhibition (IC₅₀, nM) | Reference |
|---|---|---|
| Rucaparib | 2.01 ± 0.11 | nih.gov |
| Compound 11b (An azepane derivative) | 1.83 ± 0.17 | nih.gov |
Azepane derivatives are also widely explored for their ability to bind to and modulate the function of various cell surface and intracellular receptors. This profiling is essential to determine a compound's selectivity and potential therapeutic application. Azelastine, for example, is an approved drug containing an azepane moiety that functions as a potent and selective histamine (B1213489) H1 receptor antagonist. lifechemicals.com
In the field of oncology, the discovery of Nazartinib (EGF816) highlights the successful targeting of receptors with azepane-based leads. Nazartinib is a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) that is highly selective for oncogenic mutant forms (L858R, ex19del) and the resistant T790M mutant, while sparing the wild-type (WT) receptor. nih.gov This selectivity is crucial for minimizing toxicity. The development involved extensive structure-activity relationship (SAR) studies and molecular docking to optimize the interaction between the azepane-containing molecule and the EGFR binding site. nih.gov
Another key example is the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor for the treatment of migraine. nih.gov The clinical candidate MK-0974 (Telcagepant) features a complex azepane core, demonstrating the scaffold's utility in creating potent and orally bioavailable receptor antagonists. nih.gov
Table 2: Activity of Nazartinib (EGF816) on EGFR Mutants
| EGFR Status | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
|---|---|---|---|
| L858R/T790M | 0.4 | 9 | nih.gov |
| ex19del/T790M | 0.5 | 15 | nih.gov |
| WT | 24 | 480 | nih.gov |
Beyond direct interaction with a single target, it is critical to understand how an azepane-based lead affects the broader molecular signaling pathways within a cell. A compound that inhibits a kinase, for example, will have downstream effects on phosphorylation cascades that control cell growth, proliferation, or apoptosis.
The investigation of Nazartinib (EGF816) serves as a prime example. By inhibiting mutant EGFR, it effectively shuts down the aberrant signaling pathway that drives tumor growth in certain non-small-cell lung cancers. nih.gov Similarly, PARP-1 inhibitors containing an azepane scaffold interfere with the DNA damage repair pathway. nih.gov In cancer cells with existing DNA repair defects (such as BRCA mutations), this inhibition leads to synthetic lethality and targeted cell death. Molecular dynamics simulations are often employed to model how the compound binds to its target and to rationalize its effect on the signaling pathway. nih.gov
Lead Generation and Optimization Strategies
Once a target is validated, the focus shifts to discovering and refining lead compounds. Modern drug discovery employs several strategies, from large-scale screening to rational design, to identify molecules like 1-(Azepan-3-yl)methanamine and its derivatives for development.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of hundreds of thousands of chemical compounds against a specific biological target. nih.govresearchgate.net Pharmaceutical companies and research institutions maintain large, diverse compound libraries for this purpose, which often include collections of azepane derivatives. nih.govstanford.edu
The process involves using automated systems to perform a biological assay in a miniaturized format (e.g., 384- or 1536-well plates). nih.gov An azepane library would be screened to identify "hits"—compounds that show activity in the assay, such as inhibiting a target enzyme or blocking a receptor. These hits, even if they have modest potency, serve as the chemical starting points for a more focused lead optimization campaign. researchgate.net The success rate of a typical HTS campaign is generally low, often less than 1%, which underscores the need for large and structurally diverse libraries that include scaffolds like azepane. researchgate.netmdpi.com
Fragment-Based Drug Design (FBDD) offers an alternative and complementary approach to HTS for lead generation. nih.govyoutube.com FBDD involves screening libraries of very small, low-molecular-weight compounds, or "fragments" (typically <300 Da), against a protein target. youtube.com Although these fragments bind with low affinity, they do so very efficiently, forming high-quality interactions with the target's binding site. nih.gov
Highly sensitive biophysical techniques, such as X-ray crystallography, are required to detect these weak binding events. nih.gov Once a fragment is identified, its atomic-level binding mode is determined, providing a detailed roadmap for optimization. nih.govastx.com Chemists can then "grow" the fragment by adding new functional groups or "link" multiple fragments together to create a highly potent lead compound. The azepane ring itself, or a precursor that can be elaborated into it, can be part of a fragment library or be incorporated during the fragment-to-lead optimization process to explore the chemical space around the initial hit and improve pharmacological properties. astx.com
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. The azepane scaffold, due to its unique conformational properties, has been successfully employed in SBDD campaigns to develop novel drug candidates. nih.gov
The design of inhibitors often involves the strategic functionalization of the azepane ring to optimize interactions with the target's binding site. For instance, in the development of protein kinase B (PKB-alpha) inhibitors, novel azepane derivatives were synthesized and evaluated. The initial lead compound, derived from (-)-balanol, contained an ester moiety that rendered it unstable in plasma. Through SBDD, this liability was addressed by replacing the ester with a more stable linkage, leading to a compound with a high inhibitory activity (IC₅₀ of 4 nM) and improved plasma stability. X-ray co-crystal structures of these inhibitors bound to the related protein kinase A (PKA) provided critical insights into the binding interactions and the conformational changes in both the ligand and the protein, which helped rationalize the observed activities. nih.gov
Another application of SBDD involving the azepane scaffold is in the development of histamine H3 receptor antagonists. Novel biphenyloxy-alkyl derivatives of azepane were synthesized and evaluated for their binding affinities. Structure-activity relationship (SAR) studies revealed that the length of the alkyl chain spacer and the substitution pattern on the biphenyl (B1667301) moiety significantly influenced the binding affinity. The most potent compound, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibited a high affinity with a Ki value of 18 nM. nih.gov These studies exemplify how the azepane ring can be systematically modified based on structural insights to achieve high potency and selectivity.
The flexibility of the azepane ring allows it to adopt various conformations, which can be exploited to fit into specific binding pockets. This conformational adaptability is a key advantage in SBDD, enabling the design of ligands that can induce a desired conformational change in the target protein, leading to either agonistic or antagonistic effects. The amenability of the azepane scaffold to diverse chemical modifications further enhances its utility in generating focused libraries of compounds for screening and optimization. researchgate.net
Table 1: Examples of Azepane Derivatives in Structure-Based Drug Design
| Compound/Derivative | Target | Key SBDD Insights | Reference |
| (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester analog | Protein Kinase B (PKB-alpha) | Replacement of an unstable ester moiety based on structural analysis led to a potent and plasma-stable inhibitor. | nih.gov |
| 1-(6-(3-Phenylphenoxy)hexyl)azepane | Histamine H3 Receptor | Optimization of the alkyl spacer length and biphenyl substitution pattern guided by SAR studies resulted in a high-affinity antagonist. | nih.gov |
| N-benzylated bicyclic azepanes | Monoamine Transporters (NET, DAT) | Exploration of novel chiral bicyclic azepane scaffolds led to the identification of potent inhibitors with potential for treating neuropsychiatric disorders. | nih.govacs.org |
Exploration of Specific Biological Activities at the Molecular Level
The this compound scaffold and its derivatives have been investigated for a range of biological activities at the molecular level, including anticancer and antiviral effects. These preclinical studies aim to elucidate the mechanism of action without involving clinical data.
Antitumor Mechanisms:
Azepane-containing compounds have demonstrated significant potential as anticancer agents, acting through various molecular mechanisms. benthamdirect.com One notable approach involves the design of dibenzo[b,f]azepine derivatives as selective topoisomerase II inhibitors and DNA intercalators. nih.gov Inspired by the pharmacophoric features of doxorubicin, a known topoisomerase II inhibitor, novel rigid dibenzo[b,f]azepines were synthesized. One of the most active compounds arrested the cell cycle at the G1 phase and induced apoptosis. nih.gov
Furthermore, pyrrolo[1,2-a]azepine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including human ovarian cancer (SK-OV-3), cervical cancer (HeLa), and colon adenocarcinoma (HT-29). researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cell proliferation, such as cyclin-dependent kinases (CDKs). Molecular docking studies have suggested that these compounds can bind to the active site of CDK2. researchgate.net
Antiviral and Fungicidal Mechanisms:
In the realm of antiviral research, novel tryptophan derivatives incorporating an azepine moiety have been synthesized and shown to possess moderate to good activity against the tobacco mosaic virus (TMV). nih.gov The bioassay results indicated that several of these compounds exhibited higher inactivation, curative, and protection activities in vivo compared to the commercial antiviral drug ribavirin. The proposed mechanism involves the inhibition of viral replication by interfering with essential viral enzymes or host-cell factors required for viral propagation. nih.gov
In addition to their antiviral properties, these azepine-containing tryptophan derivatives also displayed a broad spectrum of fungicidal activities against various phytopathogenic fungi. The mechanism of their antifungal action is thought to be related to the disruption of fungal cell membrane integrity or the inhibition of crucial enzymes involved in fungal metabolism. nih.gov
Table 2: Biological Activities of Azepane Derivatives at the Molecular Level
| Derivative Class | Biological Activity | Investigated Molecular Mechanism | Target Organism/Cell Line | Reference |
| Dibenzo[b,f]azepines | Anticancer | Topoisomerase II inhibition, DNA intercalation, G1 cell cycle arrest, Apoptosis induction | Leukemia SR cells | nih.gov |
| Pyrrolo[1,2-a]azepines | Anticancer | Cytotoxicity, Cyclin-dependent kinase 2 (CDK2) inhibition (proposed) | SK-OV-3, HeLa, HT-29 | researchgate.net |
| Tryptophan-azepine-acylhydrazones | Antiviral | Inhibition of viral replication | Tobacco Mosaic Virus (TMV) | nih.gov |
| Tryptophan-azepine-acylhydrazones | Fungicidal | Disruption of cell membrane/inhibition of metabolic enzymes (proposed) | Various phytopathogenic fungi | nih.gov |
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Azepane Chemistry Research
The fusion of artificial intelligence (AI) and machine learning (ML) with organic chemistry is poised to accelerate the discovery and development of new azepane-based compounds. researchgate.net These computational tools are being applied to various stages of the research pipeline, from predicting molecular properties to designing novel synthetic pathways.
Furthermore, AI is being employed to tackle the complex challenge of retrosynthetic analysis. youtube.com By learning from the wealth of published chemical literature, AI algorithms can propose viable synthetic routes to complex azepane targets, potentially uncovering novel and more efficient disconnections. This not only streamlines the process of chemical synthesis but also fosters innovation in reaction discovery. youtube.com The integration of interpretable ML algorithms, such as heat-mapping techniques, can provide chemists with insights into how different molecular substructures influence predicted reaction yields, facilitating the rational design of new molecules. nih.gov
The table below summarizes key applications of AI and ML in azepane chemistry research:
| Application Area | Description | Potential Impact on Azepane Chemistry |
| Bioactivity Prediction | ML models trained on bioactivity data (e.g., IC50 values) to predict the efficacy of new azepane derivatives against biological targets. nih.govnih.gov | Accelerated identification of lead compounds with desired therapeutic effects. |
| Reaction Outcome Prediction | AI algorithms that predict the products and yields of chemical reactions involving azepane scaffolds under various conditions. researchgate.netnih.gov | Optimization of reaction conditions and reduction of experimental effort. |
| Retrosynthetic Planning | Computer-aided synthesis design tools that propose synthetic pathways for complex azepane-containing molecules. youtube.com | Faster development of synthetic routes to novel and challenging targets. |
| De Novo Molecular Design | Generative models that design novel azepane derivatives with desired physicochemical and biological properties. | Exploration of new regions of chemical space and discovery of innovative scaffolds. |
| Property Prediction | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to assess the drug-likeness of azepane candidates early in the discovery process. | Reduction of late-stage attrition of drug candidates due to poor pharmacokinetic profiles. |
Flow Chemistry and Continuous Manufacturing for Azepane Syntheses
Flow chemistry, or continuous manufacturing, is emerging as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, including azepane derivatives. beilstein-journals.orgmdpi.com This approach offers several advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and greater scalability. mdpi.commit.edu
The precise control over reaction parameters like temperature, pressure, and residence time in flow reactors allows for the safe execution of highly exothermic or hazardous reactions that are often challenging in batch. mdpi.com This is particularly relevant for the synthesis of strained ring systems or when using reactive intermediates. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, leading to more efficient and selective transformations. uc.pt
Moreover, flow chemistry enables the telescoping of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. mdpi.com This not only reduces waste and processing time but also minimizes the potential for human error. uc.pt The modular nature of flow chemistry systems allows for the easy integration of in-line analysis and purification technologies, leading to a more streamlined and automated manufacturing process. beilstein-journals.orguc.pt High-throughput experimentation (HTE) can be coupled with flow chemistry to rapidly screen and optimize reaction conditions, significantly accelerating process development. purdue.eduyoutube.com
Recent advancements have demonstrated the successful application of flow chemistry to the synthesis of various heterocyclic compounds, laying the groundwork for its application to azepane synthesis. uc.pt For instance, the synthesis of drug compounds like carbamazepine, which features a dibenzazepine (B1670418) core, has been successfully demonstrated in a continuous flow process. osti.gov
The following table outlines the key advantages of flow chemistry for azepane synthesis:
| Advantage | Description | Relevance to Azepane Synthesis |
| Enhanced Safety | Improved control over reaction exotherms and the ability to handle hazardous reagents and intermediates in small, contained volumes. mdpi.com | Enables the use of more reactive and energetic reagents for the construction and functionalization of the azepane ring. |
| Improved Yield and Selectivity | Precise control over reaction parameters leads to fewer side products and higher purity of the desired azepane derivative. mdpi.com | Crucial for producing enantiomerically pure azepanes, which is often a requirement for pharmaceutical applications. |
| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. uc.pt | Facilitates the transition from laboratory-scale synthesis to industrial production of azepane-based APIs. |
| Process Intensification | Telescoping of multiple reaction steps into a continuous sequence reduces overall process time and footprint. mdpi.com | Streamlines the synthesis of complex azepane derivatives, making them more accessible. |
| Access to Novel Reaction Conditions | Enables the use of extreme temperatures and pressures that are not easily accessible in batch processing, potentially unlocking new reaction pathways. mdpi.com | Expands the synthetic toolbox for the construction and modification of the azepane scaffold. |
Advanced Spectroscopic and Characterization Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to the development of new and efficient synthetic methods. Advanced spectroscopic and characterization techniques are playing a pivotal role in unraveling the intricate details of reactions involving azepane scaffolds.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. nih.gov Dynamic NMR spectroscopy can be used to study the conformational dynamics of the flexible seven-membered azepane ring, providing insights into its inversion barriers. researchgate.net Two-dimensional (2D) NMR techniques, such as HMBC and ROESY, are invaluable for confirming the structure of complex azepane derivatives and for determining the stereochemistry of newly formed chiral centers. nih.govnih.govacs.org
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for the accurate determination of molecular formulas. nih.gov The coupling of MS with separation techniques like liquid chromatography (LC-MS) allows for the identification and quantification of intermediates and byproducts in a reaction mixture, providing crucial data for mechanistic studies. Desorption electrospray ionization mass spectrometry (DESI-MS) is a powerful tool for the high-throughput analysis of reaction outcomes, especially when combined with HTE platforms. purdue.edu
In addition to NMR and MS, other advanced spectroscopic methods are contributing to a more comprehensive understanding of chemical processes. Ultrafast spectroscopy techniques can track molecular dynamics on the femtosecond to picosecond timescale, offering a window into the initial steps of a chemical reaction. riken.jp Interface-selective nonlinear spectroscopies are being developed to probe the structure and dynamics of molecules at interfaces, which is relevant for understanding heterogeneous catalysis in azepane synthesis. riken.jp
The table below highlights some advanced techniques and their applications in azepane chemistry:
| Technique | Application in Azepane Chemistry | Information Gained |
| Dynamic NMR Spectroscopy | Studying the conformational flexibility and ring inversion of the azepane scaffold. researchgate.net | Thermodynamic and kinetic parameters of conformational changes. |
| 2D NMR (COSY, HSQC, HMBC, ROESY) | Unambiguous assignment of proton and carbon signals, and determination of through-bond and through-space correlations. nih.govnih.govacs.org | Confirmation of connectivity and stereochemistry of complex azepane derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. nih.gov | Unambiguous identification of products and intermediates. |
| LC-MS/MS | Separation and identification of components in a reaction mixture, and fragmentation analysis for structural elucidation. | Monitoring reaction progress, identifying byproducts, and confirming the structure of intermediates. |
| X-ray Crystallography | Determination of the three-dimensional structure of crystalline azepane derivatives. nih.govacs.org | Absolute confirmation of stereochemistry and detailed information on bond lengths and angles. |
| Ultrafast Spectroscopy | Probing the initial events of a chemical reaction on extremely short timescales. riken.jp | Understanding the dynamics of bond formation and cleavage in azepane synthesis. |
Collaborative Research Initiatives in Azepane Scaffold Innovation
The increasing complexity of scientific challenges, particularly in drug discovery, necessitates a shift towards more collaborative research models. acs.org Academia-industry collaborations and multi-institutional consortia are becoming increasingly vital for driving innovation in the field of azepane chemistry. acs.orgnih.gov
These partnerships bring together the complementary expertise of academic researchers, who often focus on fundamental research and the development of novel methodologies, and industrial scientists, who possess deep knowledge of drug development and process chemistry. acs.orgacs.orgnih.gov Such collaborations can accelerate the translation of basic research findings into tangible applications, such as new therapeutic agents. targetals.org Project-specific collaborations are often formed to address a particular challenge, for example, the development of a synthetic route to a specific azepane-based drug target. nih.gov
Consortia, which are formal agreements between multiple research groups from academia and industry, are another effective model for tackling large-scale scientific problems. nih.gov These initiatives can pool resources, share data, and coordinate research efforts to advance the understanding of a particular disease area or to develop novel chemical scaffolds. targetals.org The development of diverse libraries of azepane derivatives for high-throughput screening is an area that would greatly benefit from such collaborative efforts. chemdiv.com
The success of these collaborations hinges on clear communication, well-defined goals, and a shared commitment to innovation. youtube.com By fostering a symbiotic relationship between different research sectors, the pace of discovery in azepane chemistry can be significantly enhanced. acs.org
The following table outlines the benefits of collaborative research in azepane scaffold innovation:
| Benefit | Description | Impact on Azepane Chemistry |
| Access to Complementary Expertise | Academic labs provide expertise in fundamental chemistry and novel reaction development, while industry partners offer knowledge in drug discovery, process development, and regulatory affairs. acs.orgnih.gov | A more holistic and efficient approach to the design, synthesis, and development of azepane-based compounds. |
| Resource Sharing | Pooling of financial resources, specialized equipment, and compound libraries. targetals.org | Enables more ambitious and large-scale research projects that would be difficult for a single institution to undertake. |
| Accelerated Translation | Bridging the gap between basic research and clinical application by facilitating the transfer of knowledge and technology. targetals.org | Faster development of new azepane-based drugs and other valuable products. |
| Enhanced Innovation | The cross-pollination of ideas and perspectives from different research environments can lead to novel solutions and breakthrough discoveries. acs.org | Fosters creativity in the design of new azepane scaffolds and synthetic strategies. |
| Training of Future Scientists | Students and postdoctoral researchers gain valuable experience working in a collaborative, multidisciplinary environment. nih.gov | Prepares the next generation of chemists with the skills needed to thrive in both academic and industrial settings. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
